4-Isopropoxy-2-morpholinoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropoxy-2-morpholinoaniline is an organic compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol It is a derivative of aniline, featuring both isopropoxy and morpholino substituents on the benzene ring
Vorbereitungsmethoden
The synthesis of 4-Isopropoxy-2-morpholinoaniline typically involves the reaction of 4-chloro-2-isopropoxyaniline with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4-Isopropoxy-2-morpholinoaniline undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
4-Isopropoxy-2-morpholinoaniline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Isopropoxy-2-morpholinoaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
4-Isopropoxy-2-morpholinoaniline can be compared with other similar compounds such as:
2-Isopropoxy-4-morpholinoaniline: This compound has a similar structure but differs in the position of the substituents on the benzene ring.
4-Morpholinoaniline: Lacks the isopropoxy group, which can significantly alter its chemical properties and reactivity.
2-Morpholinoaniline: Another related compound that lacks the isopropoxy group and has different reactivity and applications.
The uniqueness of this compound lies in its combination of isopropoxy and morpholino groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H20N2O2 |
---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
2-morpholin-4-yl-4-propan-2-yloxyaniline |
InChI |
InChI=1S/C13H20N2O2/c1-10(2)17-11-3-4-12(14)13(9-11)15-5-7-16-8-6-15/h3-4,9-10H,5-8,14H2,1-2H3 |
InChI-Schlüssel |
SCJPZPBMZOVGQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=C(C=C1)N)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.